molecular formula C9H8FNO2 B13538541 5-(4-Fluorophenyl)oxazolidin-2-one

5-(4-Fluorophenyl)oxazolidin-2-one

Cat. No.: B13538541
M. Wt: 181.16 g/mol
InChI Key: JAVVBBLOGSHTRE-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-fluorophenyl group. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents. The oxazolidinone framework is a versatile scaffold in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for certain other bacteria .

Comparison with Similar Compounds

Uniqueness: 5-(4-Fluorophenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and potentially its activity against certain bacterial strains .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)

InChI Key

JAVVBBLOGSHTRE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)F

Origin of Product

United States

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